molecular formula C10H20N2O3 B2439291 Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate CAS No. 1782319-98-5

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate

Cat. No. B2439291
CAS RN: 1782319-98-5
M. Wt: 216.281
InChI Key: JTNVMTOHQYJWKS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1782319-98-5 . It has a molecular weight of 216.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(11,6-12)7-14-4/h5-7,11H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 4 degrees Celsius . and is in liquid form .

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate serves as a precursor for various synthetic processes and studies in organic chemistry. For instance, it is utilized in the study of new classes of foldamer based on aza/α-dipeptide oligomerization, highlighting its role in advancing the understanding of molecular conformations and interactions through intermolecular hydrogen bonding (Abbas et al., 2009).

Chemical Synthesis and Derivatives

This compound is pivotal in the synthesis of a wide range of chemical structures. It has been instrumental in the development of methods for the synthesis of azetidine derivatives, which are valuable in medicinal chemistry and as intermediates in organic synthesis (Peterson et al., 1999). Additionally, methodologies for the synthesis of cis-3,5-disubstituted morpholine derivatives have been explored, underscoring the versatility of this compound in accessing novel chemical spaces (D’hooghe et al., 2006).

Application in Peptide Research

In peptide research, the compound is used for the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, providing a foundation for studying the influence of conformation on peptide activity. This application demonstrates its utility in the development of tools for biochemical and pharmaceutical research (Sajjadi & Lubell, 2008).

Advancements in Synthetic Methodologies

Advancements in synthetic methodologies involving this compound have been significant. For example, it is a key intermediate in the synthesis of biologically active compounds, demonstrating the compound's critical role in the development of new synthetic routes (Zhao et al., 2017). Furthermore, the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate illustrates the exploration of novel compounds accessing chemical spaces complementary to traditional ring systems, showcasing the innovative applications of this compound in organic synthesis (Meyers et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements are not available .

Mechanism of Action

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by its chemical structure. For instance, the presence of the tert-butyl group could potentially increase its lipophilicity, which might enhance its ability to cross cell membranes. The methoxymethyl group could potentially be metabolized in the body, altering the compound’s distribution and excretion .

The compound’s action could also be influenced by various environmental factors. For example, factors such as pH could affect the compound’s ionization state and therefore its ability to interact with its targets. Temperature could influence the compound’s stability and its rate of reaction with its targets .

properties

IUPAC Name

tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(11,6-12)7-14-4/h5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNVMTOHQYJWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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